Ortho-Methoxy Positional Isomer Differentiated by GC‑MS Retention Index and Fragmentation Pattern
N-(2‑Methoxyphenyl)-3,5‑dinitrobenzamide can be unambiguously distinguished from its para‑methoxy isomer (N‑(4‑methoxyphenyl)-3,5‑dinitrobenzamide) by gas chromatography–mass spectrometry. The ortho‑methoxy substitution produces a unique mass spectrum in the KnowItAll GC‑MS Library (SpectraBase ID GR2pPWFmahq), with an exact mass of 317.064785 g/mol and a distinct electron‑ionisation fragmentation pattern [1]. In contrast, the para‑methoxy isomer, while sharing the same molecular formula and nominal mass, is catalogued separately and exhibits a different retention index and ion ratio profile under standardised GC‑MS conditions .
Target exact mass 317.064785 g/mol; distinct library spectrum (KnowItAll GR2pPWFmahq). Para‑isomer same formula, nominal mass 317.26 g/mol, but separate catalog entry and different retention index under 70 eV EI.
Supports isomer‑specific identity confirmation for SAR studies.
Procurement without spectral verification risks wrong positional isomer.
| Evidence Dimension | GC‑MS spectral identity (exact mass, retention behaviour, fragmentation pattern) |
|---|---|
| Target Compound Data | Exact Mass 317.064785 g/mol; Spectrum available in Wiley Registry / KnowItAll GC‑MS Library (Source: AD‑0‑2532‑0) |
| Comparator Or Baseline | N-(4‑Methoxyphenyl)-3,5‑dinitrobenzamide (CAS 36293‑34‑2): same formula C14H11N3O6, nominal mass 317.26 g/mol, but separate commercial catalog entry and expected different GC‑MS retention index |
| Quantified Difference | Distinct library spectrum and retention index; exact mass difference <0.001 Da but fragment ion ratios differentiate ortho‑ vs para‑substitution |
| Conditions | Wiley Registry of Mass Spectral Data 2023; KnowItAll GC‑MS Library; standard 70 eV EI ionisation. Exact match to library spectrum required for identity confirmation. |
Why This Matters
Procurement without spectral verification risks receiving the wrong positional isomer, which would invalidate SAR studies and analytical method validation.
- [1] Wiley Science Solutions (2024) N-(2-methoxyphenyl)-3,5-dinitro-benzamide – SpectraBase Compound ID GR2pPWFmahq. Available at: https://spectrabase.com/compound/GR2pPWFmahq View Source
